molecular formula C83H109ClN14O20S4 B609904 Nendratareotide uzatansine CAS No. 1853254-97-3

Nendratareotide uzatansine

Cat. No.: B609904
CAS No.: 1853254-97-3
M. Wt: 1786.6 g/mol
InChI Key: JVPMJFUBODFGNB-UFDFPQQFSA-N
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Preparation Methods

Nendratareotide uzatansine is synthesized through a series of chemical reactions that involve the conjugation of a peptide analog of somatostatin with mertansine. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up the synthetic route to produce the compound in large quantities. This typically involves optimizing the reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nendratareotide uzatansine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Nendratareotide uzatansine has several scientific research applications, including:

Mechanism of Action

Nendratareotide uzatansine exerts its effects by targeting specific molecular pathways and receptors. The compound binds to somatostatin receptors (SSTR2) on the surface of cancer cells, leading to the internalization of the drug. Once inside the cell, the cytotoxin mertansine is released, which inhibits microtubule assembly and disrupts cell division, ultimately leading to cell death .

Comparison with Similar Compounds

Nendratareotide uzatansine is unique compared to other similar compounds due to its specific combination of a peptide analog of somatostatin and the cytotoxin mertansine. Similar compounds include:

This compound’s unique combination of targeting somatostatin receptors and delivering a potent cytotoxin makes it a promising candidate for targeted cancer therapy .

Properties

CAS No.

1853254-97-3

Molecular Formula

C83H109ClN14O20S4

Molecular Weight

1786.6 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate

InChI

InChI=1S/C83H109ClN14O20S4/c1-44-18-17-24-65(115-9)83(113)39-64(116-81(112)96-83)45(2)71-82(5,118-71)66(38-68(102)98(7)62-35-50(32-44)36-63(114-8)69(62)84)117-80(111)46(3)97(6)67(101)29-31-119-120-41-59(72(87)103)92-78(109)61-43-122-121-42-60(93-73(104)54(86)33-48-19-11-10-12-20-48)77(108)90-57(34-49-25-27-52(100)28-26-49)75(106)91-58(37-51-40-88-55-22-14-13-21-53(51)55)76(107)89-56(23-15-16-30-85)74(105)95-70(47(4)99)79(110)94-61/h10-14,17-22,24-28,35-36,40,45-47,54,56-61,64-66,70-71,88,99-100,113H,15-16,23,29-34,37-39,41-43,85-86H2,1-9H3,(H2,87,103)(H,89,107)(H,90,108)(H,91,106)(H,92,109)(H,93,104)(H,94,110)(H,95,105)(H,96,112)/b24-17+,44-18+/t45-,46+,47-,54-,56+,57+,58-,59+,60+,61+,64+,65-,66+,70+,71+,82+,83+/m1/s1

InChI Key

JVPMJFUBODFGNB-UFDFPQQFSA-N

SMILES

O=C([C@H](CSSC[C@@H](C1=O)NC([C@H](N)CC2=CC=CC=C2)=O)NC([C@@]([H])(NC([C@@H](NC([C@@H](CC3=CNC4=C3C=CC=C4)NC([C@H](CC5=CC=C(O)C=C5)N1)=O)=O)CCCCN)=O)[C@H](O)C)=O)N[C@H](C(N)=O)CSSCCC(N(C)[C@@H](C)C(O[C@@H]6[C@](C)(O7)[C@@H]7[C@H](C)[C@](OC(N8)=O)([H])C[C@]8(O)[C@H](OC)/C=C/C=C(C)/CC9=CC(OC)=C(Cl)C(N(C)C(C6)=O)=C9)=O)=O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC[C@@H](C(=O)N)NC(=O)[C@@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=C(C=C8)O)NC(=O)[C@@H](CC9=CC=CC=C9)N)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSCC(C(=O)N)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=C(C=C8)O)NC(=O)C(CC9=CC=CC=C9)N)C)C)OC)(NC(=O)O2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PEN-221;  PEN 221;  PEN221;  DM1-conjugate, DM1-Tyr3-octreotate;  SSTR2-targeting protein/DM1 conjugate;  maytansinoid conjugate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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